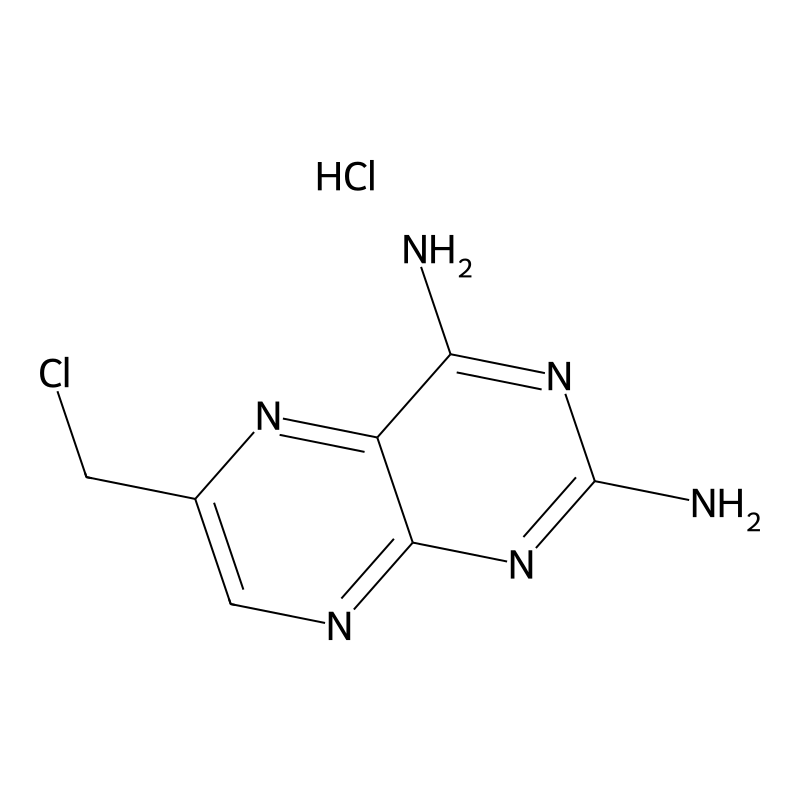

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry and Synthesis

CMPD possesses a chloromethyl group, which is a reactive functional group commonly used in organic synthesis for alkylation reactions. Studies might investigate CMPD as a building block for the synthesis of more complex molecules with potential biological activity [].

Bioconjugation

The presence of the amine groups in CMPD makes it a candidate for bioconjugation reactions. Bioconjugation involves linking CMPD to biomolecules like proteins or antibodies. This could be useful for creating targeted drug delivery systems or probes for biological imaging [].

Medicinal Chemistry

The pteridine ring structure is present in several important biological molecules, such as folic acid and biotin. Research could explore if CMPD has any biological activity or if it can be modified to target specific pathways of interest in medicinal chemistry [].

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 247.08 g/mol. It is characterized by a pteridine core structure with two amino groups located at the 2 and 4 positions and a chloromethyl group at the 6 position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various laboratory applications. It is classified as an irritant and poses health hazards, necessitating careful handling in laboratory environments .

- Act as a alkylating agent: The chloromethyl group could react with nucleophilic groups in biomolecules, potentially leading to functional modifications or inhibition of biological processes.

- Serve as a precursor molecule: CMPD could be a valuable intermediate for the synthesis of more complex molecules with desired biological activities.

- Skin and eye irritant: The presence of the chloride ion can be irritating to skin and eyes upon contact.

- Suspected mutagen: The chloromethyl group is a known structural alert for potential mutagenicity, requiring further investigation.

- Potential for allergic reactions: The aromatic amines could raise concerns for allergic reactions in sensitive individuals.

The reactivity of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride can be attributed to its chloromethyl group, which can undergo nucleophilic substitution reactions. In the presence of nucleophiles such as amines or alcohols, the chloromethyl group can be replaced, leading to the formation of various derivatives. Additionally, the amino groups can participate in acylation or alkylation reactions, further expanding the range of possible chemical transformations .

While specific biological activities of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride are not extensively documented, compounds related to pteridine derivatives have been studied for their potential pharmacological properties. Pteridine derivatives are known to exhibit a variety of biological activities, including antimicrobial, antitumor, and antiviral effects. The presence of amino groups in this compound may enhance its interaction with biological targets, although more research is needed to elucidate its specific biological roles .

The synthesis of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride typically involves the chloromethylation of pteridine derivatives. Common methods include:

- Chloromethylation Reaction: Pteridine can be reacted with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group at the 6 position.

- Reduction Reactions: The introduction of amino groups can be achieved through reduction processes involving suitable precursors.

- Salt Formation: The hydrochloride salt can be formed by reacting the free base form of the compound with hydrochloric acid .

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride finds applications primarily in research settings. Its uses include:

- Pharmaceutical Research: As a reference standard for testing and development in pharmaceutical formulations.

- Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

- Biological Studies: Potential use in studies investigating pteridine-related biological pathways or mechanisms .

Several compounds share structural similarities with 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pteridine | Basic structure without substituents | Found naturally in folic acid |

| 2-Amino-4-hydroxypteridine | Hydroxyl group at position 4 | Exhibits different solubility properties |

| 6-Methylpteridine | Methyl group instead of chloromethyl | Potentially different reactivity |

| 2-Amino-6-chloropurine | Chlorine at position 6 on a purine base | Related but distinct due to purine structure |

The uniqueness of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride lies in its specific combination of functional groups that may confer distinct chemical properties and biological activities compared to these other compounds .

The synthesis of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride begins with careful selection of appropriate precursors, with 2,4-diamino-6-hydroxymethylpteridine being the most direct and efficient starting material for chlorination reactions [17] [18]. This hydroxymethyl precursor serves as the primary intermediate in the synthetic pathway, offering advantages in terms of reactivity, yield, and product purity compared to alternative starting materials [22] [24].

The synthesis of the hydroxymethyl precursor itself is typically accomplished through the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone under controlled pH conditions [22]. Research has demonstrated that maintaining the pH between 2.5 and 5.4, with an optimal value around 3.0, significantly favors the formation of the desired 6-isomer over the 7-isomer in a ratio of approximately 20:1 [22] [24]. This selectivity is crucial for ensuring high purity of the final chloromethyl product.

Several key factors influence the selection of 2,4-diamino-6-hydroxymethylpteridine as the preferred precursor:

| Precursor | Advantages | Disadvantages | Synthesis Method | Typical Purity (%) | Isomer Ratio (6-/7-isomer) |

|---|---|---|---|---|---|

| 2,4-Diamino-6-hydroxymethylpteridine | Direct chlorination possible, high purity product | Moisture sensitive, potential hydrolysis during storage | Tetraaminopyrimidine + dihydroxyacetone (pH 3.0-5.4) | 95-98 | 20:1 (at pH 3.0) |

| 2,4-Diamino-6-methylpteridine | Oxidation to hydroxymethyl followed by chlorination | Additional oxidation step required | Tetraaminopyrimidine + acetone derivatives | 90-95 | N/A |

| 2,4-Diamino-7-hydroxymethylpteridine (isomer) | Alternative isomer for specialized applications | Lower reactivity, separation challenges | Formed as minor isomer in hydroxymethyl synthesis | 85-90 | Isolated isomer |

| 2,4-Diamino-6-formylpteridine | Reduction to hydroxymethyl then chlorination | Multiple reduction steps needed | Oxidation of hydroxymethyl or methyl precursor | 90-95 | N/A |

| 2,4-Diamino-6-carboxypteridine | Reduction pathway to hydroxymethyl derivative | Complex reduction pathway, low overall yield | Oxidation of methyl precursor | 85-90 | N/A |

The chlorination of 2,4-diamino-6-hydroxymethylpteridine typically proceeds through nucleophilic substitution of the hydroxyl group with a chloride ion [19] [21]. This transformation can be achieved using various chlorinating agents, with thionyl chloride being the most commonly employed reagent due to its efficiency and cost-effectiveness [26] [32]. The reaction involves the formation of an intermediate chlorosulfite ester, followed by displacement with chloride to yield the desired chloromethyl product [6] [10].

Alternative pathways for obtaining the chloromethyl derivative include the chlorination of 2,4-diamino-6-methylpteridine via radical halogenation, though this approach often results in lower selectivity and yield [29] [32]. The direct chloromethylation of the pteridine ring system has also been explored but presents challenges in regioselectivity control [14] [25].

Solvent Systems and Catalytic Conditions for Thionyl Chloride-Mediated Reactions

The choice of solvent system and catalytic conditions plays a crucial role in optimizing thionyl chloride-mediated chlorination reactions for the synthesis of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride [10] [12]. Thionyl chloride serves as both reagent and solvent in many protocols, but the addition of co-solvents can significantly improve reaction outcomes [6] [16].

Various solvent systems have been investigated for thionyl chloride-mediated chlorination reactions, each offering distinct advantages and limitations:

| Solvent System | Advantages | Disadvantages | Recommended Ratio | Optimal Temperature (°C) |

|---|---|---|---|---|

| Neat Thionyl Chloride | Maximum concentration, no dilution | Poor solubility for some substrates, difficult control | N/A (excess) | 70-80 |

| Thionyl Chloride/Dimethylformamide | Catalytic effect (Vilsmeier complex), improved reactivity | Dimethylformamide decomposition possible, formylation side reactions | Thionyl Chloride:Dimethylformamide = 10:1 to 20:1 | 40-60 |

| Thionyl Chloride/Dichloromethane | Good solubility for pteridines, moderate temperature | Limited temperature range, hydrogen chloride retention | Thionyl Chloride:Dichloromethane = 1:2 to 1:5 | 30-50 |

| Thionyl Chloride/Toluene | High temperature capability, water removal | Limited solubility for polar substrates | Thionyl Chloride:Toluene = 1:3 to 1:10 | 80-110 |

| Thionyl Chloride/Acetonitrile | Polar aprotic, good solubility, moderate temperature | Potential side reactions with nitrile group | Thionyl Chloride:Acetonitrile = 1:3 to 1:5 | 50-70 |

The addition of catalytic amounts of certain compounds can significantly enhance the efficiency of thionyl chloride-mediated chlorination reactions [12] [16]. Dimethylformamide is commonly employed as a catalyst, forming a Vilsmeier-type complex that increases the electrophilicity of thionyl chloride and accelerates the reaction [6] [10]. Pyridine derivatives can also serve as catalysts, promoting the formation of the chlorosulfite intermediate and facilitating the subsequent nucleophilic substitution [12] [29].

The reaction mechanism involves initial formation of a chlorosulfite ester intermediate through nucleophilic attack of the hydroxyl group on thionyl chloride [6] [10]. This intermediate then undergoes nucleophilic substitution with chloride, releasing sulfur dioxide and forming the desired chloromethyl product [6] [16]. The reaction conditions must be carefully controlled to minimize side reactions, such as oxidation or elimination, which can lead to impurities in the final product [10] [12].

Temperature control is particularly critical in thionyl chloride-mediated reactions [10] [16]. Lower temperatures (30-50°C) generally favor selectivity but may result in slower reaction rates, while higher temperatures (60-80°C) accelerate the reaction but can promote side reactions and decomposition [12] [29]. The optimal temperature range for the chlorination of 2,4-diamino-6-hydroxymethylpteridine has been determined to be 60-70°C, balancing reaction rate and selectivity [32].

Reaction time also significantly impacts the outcome, with extended reaction times typically required for complete conversion of the hydroxymethyl precursor [32]. However, excessive reaction times can lead to over-chlorination, resulting in dichloromethyl impurities [29] [32]. Monitoring the reaction progress using analytical techniques such as high-performance liquid chromatography is recommended to determine the optimal endpoint [32].

Industrial-Scale Production: Yield Optimization and Impurity Control

The transition from laboratory-scale synthesis to industrial production of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride presents numerous challenges that must be addressed to ensure consistent quality, high yield, and cost-effectiveness [24] [26]. Key considerations include reactor design, process parameters, and impurity control strategies [13] [14].

Industrial-scale production requires careful optimization of reaction parameters to maximize yield while maintaining product quality:

| Parameter | Optimal Range | Impact on Yield | Scale-up Considerations |

|---|---|---|---|

| Reaction Temperature | 60-70°C | Higher temperature increases rate but may cause decomposition | Heat transfer becomes limiting, jacket cooling needed |

| Thionyl Chloride Equivalents | 3-5 equivalents | Excess needed for complete conversion, but waste increases | Hydrogen chloride/Sulfur dioxide gas handling requires scrubbing system |

| Reaction Time | 3-5 hours | Sufficient time needed for complete conversion | In-process monitoring recommended (High-performance liquid chromatography) |

| Concentration | 0.1-0.3 M substrate | Higher concentration reduces solvent waste but may affect mixing | Solubility limitations may require solvent adjustments |

| Catalyst Addition | 0.05-0.1 equiv Dimethylformamide or pyridine | Catalytic amounts improve rate and selectivity | Homogeneous distribution important at scale |

| Mixing Efficiency | Mechanical stirring (200-400 rpm) | Critical for heat transfer and reaction homogeneity | Specialized impellers needed for larger reactors |

| Moisture Control | <50 ppm water content | Critical to prevent hydrolysis of product and reagent | Nitrogen blanketing and anhydrous reagent handling |

Impurity control represents one of the most significant challenges in the industrial production of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride [13] . Common impurities include dichloromethyl derivatives, unreacted starting material, hydrolyzed products, and isomeric impurities [32]. Effective strategies for impurity control include:

| Impurity Type | Control Strategy | Analytical Method | Typical Limit (%) |

|---|---|---|---|

| Dichloromethyl impurity | Temperature control, stoichiometric Thionyl Chloride ratio | High-performance liquid chromatography-Ultraviolet (220-280nm), Nuclear magnetic resonance (additional Carbon-Hydrogen signal) | ≤0.5 |

| Unreacted hydroxymethyl starting material | Extended reaction time, excess Thionyl Chloride, complete conversion monitoring | High-performance liquid chromatography-Ultraviolet, Thin-layer chromatography comparison with standard | ≤1.0 |

| Hydrolyzed product (alcohol) | Anhydrous conditions, moisture exclusion, nitrogen atmosphere | High-performance liquid chromatography-Mass Spectrometry, Infrared (Hydroxyl stretching) | ≤0.5 |

| Oxidized impurities (aldehyde/acid) | Antioxidant addition, light protection, controlled temperature | High-performance liquid chromatography-Ultraviolet, Nuclear magnetic resonance (aldehyde/acid signals) | ≤0.3 |

| Isomeric impurities | Optimized pH control during synthesis of hydroxymethyl precursor | High-performance liquid chromatography with reference standards, 2D Nuclear magnetic resonance | ≤0.5 |

The reactor design and materials of construction are critical considerations for industrial-scale production [13] [24]. Glass-lined or Hastelloy reactors are preferred due to their resistance to corrosion from hydrogen chloride generated during the reaction [13] [14]. Efficient temperature control systems, such as jacketed vessels with precise control (±2°C), are essential to manage the exothermic nature of the chlorination reaction [13] [24].

Gas handling systems are necessary to manage the hydrogen chloride and sulfur dioxide gases produced during the reaction [10] [13]. These typically include scrubbing systems to prevent environmental contamination and ensure worker safety [13] [14]. Closed systems with pressure relief mechanisms and inert atmosphere capabilities are also recommended to maintain anhydrous conditions and prevent moisture ingress [13] [24].

Process monitoring is crucial for consistent product quality [13] . In-line high-performance liquid chromatography systems and regular sampling protocols enable real-time tracking of reaction progress and impurity formation [13] [24]. This information can be used to optimize reaction endpoints and ensure consistent batch-to-batch quality [24] .

Alternative Synthetic Routes: Comparison of Halogenation Techniques

While thionyl chloride-mediated chlorination represents the most common approach for synthesizing 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride, several alternative halogenation techniques have been explored to address specific challenges or improve certain aspects of the synthesis [7] [15]. These methods offer varying degrees of selectivity, yield, scalability, and environmental impact [7] [25].

A comprehensive comparison of different halogenation techniques for pteridine compounds reveals the strengths and limitations of each approach:

| Halogenation Method | Selectivity | Reaction Conditions | Yield Range (%) | Scalability | Environmental Impact | Cost Efficiency |

|---|---|---|---|---|---|---|

| Thionyl Chloride | Moderate | Reflux, 60-80°C, 2-6h | 70-90 | Excellent | High (Hydrogen chloride, Sulfur dioxide emissions) | High |

| Phosphorus Chlorides (Phosphorus trichloride/Phosphorus pentachloride) | Low to Moderate | 0-80°C, 3-8h | 65-85 | Good | High (Phosphoryl chloride byproduct) | Moderate |

| N-Chlorosuccinimide | High | Room temp to 60°C, 2-12h | 60-85 | Moderate | Moderate (succinimide waste) | Low |

| Triphenylphosphine/Carbon tetrachloride | High | Room temp to 80°C, 4-12h | 60-80 | Poor | High (Carbon tetrachloride toxicity) | Low |

| Hydrogen chloride/Trioxane with Metal Catalysts | Moderate to High | 20-60°C, 2-8h | 65-85 | Good | Moderate (acid waste) | Moderate |

| Electrochemical Chlorination | Variable | Room temp, 2-24h | 50-75 | Poor | Low (if green electricity used) | Low |

Phosphorus-based chlorinating agents, such as phosphorus trichloride and phosphorus pentachloride, offer an alternative to thionyl chloride [3] [7]. These reagents typically operate through similar mechanisms, forming reactive intermediates that facilitate nucleophilic substitution of the hydroxyl group [3] [15]. While effective, these methods often produce phosphoryl chloride as a byproduct, which can complicate purification and waste management [3] [7].

N-Chlorosuccinimide represents a milder chlorinating agent that can offer improved selectivity in certain cases [15] [25]. This approach typically involves radical-mediated or electrophilic chlorination mechanisms, which can be advantageous for substrates sensitive to strongly acidic conditions [15] [25]. However, the higher cost of N-Chlorosuccinimide and the generation of succinimide waste limit its application in large-scale production [15] [25].

The combination of triphenylphosphine and carbon tetrachloride provides another alternative for the conversion of hydroxymethyl groups to chloromethyl derivatives [7] [24]. This method proceeds through the formation of a phosphonium intermediate, followed by nucleophilic substitution with chloride [7] [24]. While offering high selectivity, this approach suffers from poor atom economy due to the stoichiometric use of triphenylphosphine and environmental concerns associated with carbon tetrachloride [7] [24].

Metal-catalyzed chlorination using hydrogen chloride and trioxane has emerged as a promising alternative, particularly for industrial applications [14] [30]. This approach employs metal triflates, such as scandium triflate or ytterbium triflate, as catalysts to promote the chlorination reaction under milder conditions [14] [30]. The recyclability of the catalyst and the potential for aqueous reaction conditions make this method attractive from both economic and environmental perspectives [14] [30].

Electrochemical chlorination represents an emerging technology that eliminates the need for traditional chlorinating reagents [7] [30]. This approach generates reactive chlorine species in situ through electrochemical oxidation of chloride ions [7] [30]. While offering environmental advantages, the specialized equipment requirements and challenges in scaling up electrochemical processes have limited its widespread adoption in industrial settings [7] [30].

The selection of an appropriate halogenation technique depends on various factors, including the scale of production, available equipment, environmental considerations, and economic constraints [7] [15]. For industrial-scale production of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride, thionyl chloride remains the preferred method due to its favorable combination of high yield, excellent scalability, and cost efficiency, despite its environmental drawbacks [24] [32].

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard